molecular formula C9H14ClNS B13632041 5-(2-(Chloromethyl)butyl)-2-methylthiazole

5-(2-(Chloromethyl)butyl)-2-methylthiazole

Cat. No.: B13632041
M. Wt: 203.73 g/mol
InChI Key: IHJYGRGYZSTVGM-UHFFFAOYSA-N
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Description

5-(2-(Chloromethyl)butyl)-2-methylthiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a chloromethyl group attached to a butyl chain, which is further connected to a methylthiazole ring. Thiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Chloromethyl)butyl)-2-methylthiazole typically involves the chlorination of a precursor compound. One common method includes the reaction of 1-isothiocyanic acid base-2-chloro-2-propene in an organic solvent at temperatures ranging from 5°C to 20°C. This is followed by vacuum distillation to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the efficient separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Chloromethyl)butyl)-2-methylthiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrothiazoles and other reduced derivatives.

Scientific Research Applications

5-(2-(Chloromethyl)butyl)-2-methylthiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2-(Chloromethyl)butyl)-2-methylthiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The thiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-chloromethylthiazole: Similar in structure but with an additional chlorine atom on the thiazole ring.

    2-Methylthiazole: Lacks the chloromethyl and butyl groups, making it less reactive.

    5-(2-Bromomethyl)butyl-2-methylthiazole: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

Uniqueness

5-(2-(Chloromethyl)butyl)-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl group makes it highly reactive towards nucleophiles, while the butyl chain provides additional hydrophobic interactions, enhancing its binding affinity to biological targets.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

5-[2-(chloromethyl)butyl]-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H14ClNS/c1-3-8(5-10)4-9-6-11-7(2)12-9/h6,8H,3-5H2,1-2H3

InChI Key

IHJYGRGYZSTVGM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CN=C(S1)C)CCl

Origin of Product

United States

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